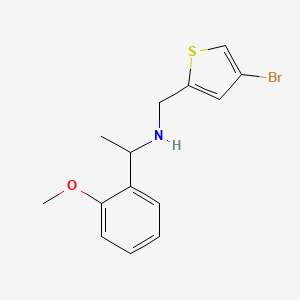
3-Benzyl-1-(4-bromobenzyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-(4-bromobenzyl)-1-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group and a bromobenzyl group attached to a methylurea core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-(4-bromobenzyl)-1-methylurea typically involves the reaction of benzyl isocyanate with 4-bromobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Benzyl-1-(4-bromobenzyl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of azide or cyanide derivatives.
科学的研究の応用
3-Benzyl-1-(4-bromobenzyl)-1-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Benzyl-1-(4-bromobenzyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
類似化合物との比較
Similar Compounds
- 3-Benzyl-1-(4-chlorobenzyl)-1-methylurea
- 3-Benzyl-1-(4-fluorobenzyl)-1-methylurea
- 3-Benzyl-1-(4-methylbenzyl)-1-methylurea
Uniqueness
3-Benzyl-1-(4-bromobenzyl)-1-methylurea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen or alkyl substitutions. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards its molecular targets.
特性
分子式 |
C16H17BrN2O |
|---|---|
分子量 |
333.22 g/mol |
IUPAC名 |
3-benzyl-1-[(4-bromophenyl)methyl]-1-methylurea |
InChI |
InChI=1S/C16H17BrN2O/c1-19(12-14-7-9-15(17)10-8-14)16(20)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChIキー |
LXDAXZRGGYFIMX-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)





![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)




